sodium;4-fluorobenzenesulfinate
Description
Properties
IUPAC Name |
sodium;4-fluorobenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDUCRSPMBZLMH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group (-SO₂Cl) is replaced by a sulfinate group (-SO₂⁻). The stoichiometric equation is:
Sodium bisulfite acts as both a reducing agent and a nucleophile, with a molar ratio of 1:1.05–1.10 relative to the sulfonyl chloride to ensure complete conversion.
Optimized Reaction Conditions
Critical parameters for maximizing yield and purity include:
Temperature Control
The reaction is exothermic and requires temperatures between 35°C and 80°C to maintain the sulfonyl chloride in its molten state (melting point: 38°C). Lower temperatures slow the reaction, while higher temperatures risk decomposition.
pH Regulation
Maintaining a pH of 6.3–6.7 is essential to prevent side reactions. This is achieved by adding aqueous sodium hydroxide (NaOH) during the reaction. Deviations outside this range reduce sulfinate yield due to competing hydrolysis or sulfonate formation.
Solvent and Concentration
A 5–20% aqueous sodium bisulfite solution is optimal. Higher concentrations may precipitate intermediates, while dilute solutions prolong reaction times.
Industrial-Scale Process Design
The scalability of this method is demonstrated in Example 2 of US5659088A, where 4-fluorobenzenesulfonyl chloride (500 g) reacted with sodium bisulfite (1.1 equiv.) in 370 mL of water and 140 g of 43.8% NaOH solution at 70–78°C. Key outcomes included:
Purification and Isolation
The sulfinate is isolated by:
-
Distilling off excess water under reduced pressure.
-
Cooling the residue to crystallize the product.
Comparative Analysis of Reaction Parameters
The table below summarizes yields and conditions from representative examples:
| Example | Sulfonyl Chloride (g) | NaHSO₃ (equiv.) | Temperature (°C) | pH | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 500 | 1.05 | 70–78 | 6.4–6.6 | 95 | 99.5 |
| 2 | 1000 | 1.10 | 40–50 | 6.5 | 93.2 | 99.4 |
| 3 | 750 | 1.07 | 60–70 | 6.3 | 94.3 | 98.7 |
Higher temperatures (>70°C) favor faster reactions but require precise pH control to avoid byproducts. Excess sodium bisulfite (≥1.05 equiv.) ensures complete conversion but complicates purification.
Challenges and Mitigation Strategies
Isomer Contamination
Crude 4-fluorobenzenesulfonyl chloride often contains 2-fluoroisomers (up to 5%), which co-react to form undesired sulfinates. Fractional distillation or crystallization of the sulfonyl chloride reduces isomer content to <0.5%.
Alternative Approaches and Limitations
While the sodium bisulfite method dominates, other reductants like sodium sulfite (Na₂SO₃) have been explored. However, these require harsher conditions (e.g., 100°C) and yield more byproducts. Photocatalytic reductions, as noted in PMC10845164 , are emerging but remain experimental.
Scientific Research Applications
Synthetic Applications
Sodium 4-fluorobenzenesulfinate serves as a crucial building block in the synthesis of various organosulfur compounds. The following table summarizes some key synthetic applications:
Pharmaceutical Applications
Sodium 4-fluorobenzenesulfinate has been investigated for its role in modifying pharmaceutical compounds. A notable study demonstrated its use in the late-stage modification of hydralazine, a common antihypertensive drug, showcasing its potential to enhance drug efficacy and selectivity .
Development of Antiradiation Drugs
Research has highlighted the synthesis of disulfide-derived sodium sulfinates, including sodium 4-fluorobenzenesulfinate, as promising candidates for antiradiation therapies at low doses with minimal toxicity. These compounds exhibited significant biological activity and stability .
Photocatalytic Applications
Recent advancements have shown that sodium sulfinates can be employed in photocatalytic reactions for carbon-sulfur bond formation, opening new pathways for synthesizing complex sulfur-containing compounds under mild conditions .
Mechanism of Action
The mechanism of action of sodium 4-fluorobenzenesulfinate involves its role as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 824-80-6
- Molecular Formula : C₆H₄FNaO₂S
- Molecular Weight : 182.15 g/mol
- Synonyms: 4-Fluorobenzenesulfinic acid sodium salt, Sodium p-fluorobenzenesulfinate
Properties and Applications :
Sodium 4-fluorobenzenesulfinate is a white crystalline solid widely used as a sulfinating agent in organic synthesis. Its fluorine substituent enhances electron-withdrawing effects, making it valuable in palladium- and copper-catalyzed cross-coupling reactions, such as sulfonamide and sulfone synthesis . It is also employed in the production of pharmaceuticals, including RORγt inverse agonists and bicalutamide derivatives, due to its ability to introduce sulfonyl groups efficiently .
Comparison with Similar Sulfinate Compounds
Structural and Electronic Effects
The reactivity and applications of sulfinate salts are influenced by substituents on the benzene ring. Below is a comparison with sodium 4-methylbenzenesulfinate, sodium benzenesulfinate, and sodium 4-trifluoromethylbenzenesulfinate:
Key Observations :
Yield and Efficiency :
- In the synthesis of 6,8-dichloro-3-nitroimidazo[1,2-a]pyridine derivatives, sodium 4-fluorobenzenesulfinate achieved a 42% yield for compound 1c , while sodium 4-trifluoromethylbenzenesulfinate gave a slightly higher yield (46% ) for 1d due to the stronger electron-withdrawing effect of -CF₃ .
- Sodium 4-methylbenzenesulfinate demonstrated 76% yield in potassium salt formation under acidic conditions, highlighting its stability in aqueous media .
Reaction Conditions :
Spectroscopic and Mechanistic Insights
19F NMR Studies :
- Sodium 4-fluorobenzenesulfinate exhibits a characteristic ¹⁹F resonance at -116.7 ppm in DMF-d₇. Upon coordination with Cu(I), this splits into two peaks (-113.9 ppm for S-bound and -115.5 ppm for O-bound sulfinate), indicating dynamic metal-ligand interactions .
- In contrast, sodium 4-trifluoromethylbenzenesulfinate shows upfield shifts (e.g., δF -273.1 ppm for -CF₃), reflecting its distinct electronic environment .
Q & A
Basic: What are the established laboratory synthesis methods for sodium 4-fluorobenzenesulfinate?
Answer:
Sodium 4-fluorobenzenesulfinate is synthesized via sulfonyl chloride intermediate routes. A validated method involves reacting 4-fluorobenzenesulfonyl chloride with sodium sulfite (Na₂SO₃) and sodium hydrogen carbonate (NaHCO₃) in a refluxing water-DMSO mixture for 2 hours. Bromochloromethane (CH₂BrCl) is then added in situ with catalytic tetrabutylammonium bromide (TBAB), yielding the product at 75°C (65% yield) . Alternative protocols use dimethylformamide (DMF) as a solvent for nucleophilic substitution reactions, achieving 82% yield over two steps when coupled with N-bromosuccinimide (NBS) and AIBN .
Basic: Which analytical techniques are critical for characterizing sodium 4-fluorobenzenesulfinate?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR confirm fluorine substitution and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (182.15 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1120 cm⁻¹ (S=O stretching) and ~680 cm⁻¹ (C-F) confirm functional groups .
- Elemental Analysis : Quantifies sodium and sulfur content to assess purity .
Advanced: How can reaction parameters be optimized to enhance synthesis yield?
Answer:
Yield optimization requires:
- Solvent Selection : DMSO-water mixtures improve intermediate solubility vs. pure DMF .
- Catalyst Use : TBAB enhances bromide displacement efficiency in biphasic systems .
- Temperature Control : Maintaining 75°C during bromochloromethane addition minimizes side reactions .
- In Situ Intermediate Isolation : Avoiding isolation of sodium sulfite intermediates reduces decomposition risks .
Advanced: What strategies stabilize sodium 4-fluorobenzenesulfinate during reactive transformations?
Answer:
Instability arises from sulfinate group oxidation. Mitigation strategies include:
- Anhydrous Conditions : Use of dry DMF or THF under nitrogen atmosphere .
- Low-Temperature Storage : Store at -20°C in amber vials to prevent light/heat degradation.
- Immediate Use in Subsequent Steps : Directly employ in reactions like Pd-catalyzed couplings to avoid prolonged storage .
Data Contradiction: Why do reported yields vary across studies (e.g., 65% vs. 82%)?
Answer:
Yield discrepancies stem from:
- Reagent Purity : Impurities in 4-fluorobenzenesulfonyl chloride reduce conversion efficiency.
- Catalyst Loading : TBAB quantity (catalytic vs. stoichiometric) affects bromide displacement kinetics .
- Workup Protocols : Column chromatography (petroleum ether/ethyl acetate) vs. filtration impacts recovery rates .
Application: How is this compound utilized in designing bioactive molecules?
Answer:
It serves as a key sulfone precursor in medicinal chemistry:
- Pyrrolidinylsulfones : Acts as a nucleophile in SN2 reactions to form sulfone-containing kinase inhibitors (e.g., antitumor agents) .
- Antimicrobial Agents : Derivatives like chloromethylarylsulfones target nitroreductases in anaerobic pathogens .
- Prodrug Activation : Sulfinate groups enable pH-sensitive drug release in targeted therapies .
Safety: What protocols ensure safe handling in experimental workflows?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
